Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
Description
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-cyanobenzamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZXAUXDVTAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiophene rings, such as methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, exhibit significant anticancer properties. The presence of the thiophene moiety is known to enhance biological activity by interacting with cellular targets involved in cancer progression. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The synthesis of 3-amino-thiophenes from related compounds has been documented, highlighting the utility of thiophene derivatives in drug development .
Organic Synthesis
Building Blocks for Complex Molecules
this compound can be utilized as a versatile building block in organic synthesis. Its reactive functional groups allow for a range of chemical transformations, enabling chemists to create complex molecules with specific properties. This application is particularly valuable in the synthesis of agrochemicals and other fine chemicals.
Reactivity and Functionalization
The compound's reactivity can be exploited to introduce various functional groups through reactions such as nucleophilic substitution or coupling reactions. This versatility makes it a candidate for the synthesis of novel compounds with tailored functionalities for specific applications .
Materials Science
Conductive Polymers
Thiophene derivatives are known for their electrical conductivity and are often used in the fabrication of conductive polymers. This compound can be polymerized to produce materials suitable for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties .
Nanomaterials
Research into nanomaterials has also identified thiophene-based compounds as potential candidates for developing nanostructured materials. Their unique electronic properties can be leveraged to create nanoscale devices with applications in sensors and energy storage systems .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents and pharmaceutical intermediates | Enhanced efficacy, targeted therapy |
| Organic Synthesis | Building blocks for complex organic molecules | Versatile reactivity and functionalization |
| Materials Science | Conductive polymers for electronics | Improved charge transport |
| Nanotechnology | Development of nanostructured materials | Innovative applications in sensors |
Case Studies
-
Anticancer Research
A study investigated the anticancer effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development. -
Synthesis of Novel Thiophene Derivatives
Researchers synthesized a series of thiophene derivatives using this compound as a precursor. The resulting compounds were evaluated for their biological activity, leading to the identification of several promising candidates for further development. -
Development of Conductive Polymers
In materials science, a project focused on incorporating this compound into polymer formulations aimed at enhancing electrical conductivity. The resulting materials showed improved performance in electronic devices compared to traditional polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Materials Science and Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, are crucial for its function in electronic devices.
Comparison with Similar Compounds
Structural Comparison with Similar Thiophene Carboxylates
Key Structural Features
The structural uniqueness of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate lies in its electron-withdrawing 4-cyanobenzamido group, which enhances electrophilicity and influences binding interactions in biological systems. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Steric Effects : Bulky substituents (e.g., isobutyl at position 4 in ) may hinder molecular packing or binding to biological targets, whereas the target compound’s simpler structure could improve solubility and bioavailability.
- Biological Relevance: The presence of a cyano group in the target compound aligns with STAT3 inhibitors described in and , which utilize similar motifs for hydrogen bonding with protein residues .
Key Observations :
- The Petasis reaction () achieves moderate yields (22%) but requires specialized solvents (HFIP) and prolonged reflux.
- Visible light-mediated synthesis () offers higher yields (85%) and milder conditions, suggesting a scalable approach for analogs.
- The target compound’s synthesis likely parallels STAT3 inhibitor protocols (), which employ peptide-like coupling steps but may face challenges in regioselectivity .
Physicochemical Data
- Spectroscopic Characterization : The target compound’s analogs (e.g., ) show distinct 1H NMR signals for aromatic protons (δ 7.5–8.2 ppm) and carbamoyl NH groups (δ 10–12 ppm) . HRMS data for similar compounds confirm molecular ion peaks with errors <5 ppm .
- Solubility: The 4-cyanobenzamido group likely reduces solubility in polar solvents compared to sulfonamido derivatives () but improves membrane permeability .
Biological Activity
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The compound features a thiophene ring substituted with a cyanobenzamide group and a carboxylate ester, which may influence its interaction with biological targets. The presence of the cyanobenzamide moiety suggests potential for hydrogen bonding and hydrophobic interactions with proteins or nucleic acids.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cell proliferation or survival, thereby inducing apoptosis in cancer cells.
- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing processes such as cell growth and differentiation.
- DNA Interaction : The structure suggests potential interaction with DNA, possibly leading to interference with replication or transcription processes.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data
Case Studies
- Study on Lung Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells, with an IC50 value of 5.44 µM. Flow cytometry analysis revealed that the compound caused cell cycle arrest at both S and G2/M phases, indicating a dual mechanism involving both cell cycle disruption and apoptosis induction .
- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis as evidenced by increased markers of cell death and decreased viability, with an IC50 value of 7.15 µM. The study also indicated that the compound did not induce autophagic cell death but rather acted through apoptosis and necrosis .
Therapeutic Implications
Given its potent cytotoxic effects against various cancer cell lines, this compound holds promise as a potential therapeutic agent for cancer treatment. Its unique structure may allow for selective targeting of cancer cells while minimizing effects on normal cells.
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate?
The synthesis typically involves multi-step processes:
Acrylamide Intermediate Formation : Reacting a thiophene-3-carboxylate precursor (e.g., methyl 2-aminothiophene-3-carboxylate) with 4-cyanobenzoyl chloride to form the amide bond.
Coupling Reactions : Use of coupling agents (e.g., EDCI or HOBt) in anhydrous solvents (e.g., DCM or THF) to ensure efficient amidation .
Purification : Column chromatography or recrystallization (e.g., methanol/water gradients) to isolate the product .
Key Considerations : Optimize reaction time (5–6 hours) and temperature (room temperature to 60°C) to maximize yield (72–94%) .
Q. How is the compound characterized after synthesis?
A combination of spectroscopic and chromatographic methods is used:
| Technique | Purpose | Example Evidence |
|---|---|---|
| 1H/13C NMR | Confirm substitution patterns | |
| IR Spectroscopy | Identify functional groups (C=O, C≡N) | |
| Mass Spectrometry | Verify molecular weight | |
| HPLC | Assess purity (>95%) |
For example, IR peaks at ~2207 cm⁻¹ (C≡N stretch) and ~1713 cm⁻¹ (ester C=O) are diagnostic .
Q. What are the key functional groups and their reactivity?
- Thiophene Ring : Susceptible to electrophilic substitution (e.g., halogenation) .
- 4-Cyanobenzamido Group : Participates in hydrogen bonding and may undergo hydrolysis under acidic/basic conditions .
- Ester Group : Hydrolyzable to carboxylic acids, enabling further derivatization .
Reactivity Note : The cyanobenzamido group enhances electron-withdrawing effects, influencing regioselectivity in subsequent reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Q. How can low yields in acylation steps be mitigated?
- Catalytic Optimization : Use piperidine/acetic acid in Knoevenagel condensations to accelerate enolate formation .
- Solvent Selection : Anhydrous THF or DCM minimizes side reactions (e.g., ester hydrolysis) .
- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of acylating agent to amine precursor to drive reactions to completion .
Q. How to address conflicting spectroscopic data during structure elucidation?
Q. What strategies identify and mitigate side reactions during synthesis?
- By-Product Profiling : Monitor reactions with TLC or inline IR to detect intermediates (e.g., hydrolyzed esters) .
- Protective Group Chemistry : Temporarily protect the cyanobenzamido group with Boc during ester hydrolysis steps .
- Computational Modeling : DFT calculations predict reaction pathways (e.g., regioselectivity in electrophilic substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
